molecular formula C8H13NO B13173651 3-Ethyloxane-3-carbonitrile

3-Ethyloxane-3-carbonitrile

Cat. No.: B13173651
M. Wt: 139.19 g/mol
InChI Key: DRXDRQFVFURJOI-UHFFFAOYSA-N
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Description

3-Ethyloxane-3-carbonitrile is an organic compound with the molecular formula C8H13NO. It is a nitrile derivative, characterized by the presence of a cyano group (-C≡N) attached to an oxane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyloxane-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of ethyl bromide with oxane-3-carbonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts such as Cu3TiO4/g-C3N5 have been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyloxane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 3-ethyloxane-3-amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxane-3-carboxylic acid derivatives.

    Reduction: 3-Ethyloxane-3-amine.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyloxane-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyloxane-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Oxolane-3-carbonitrile: Similar in structure but lacks the ethyl group.

    Tetrahydrofuran-3-carbonitrile: Another nitrile derivative with a different ring structure.

Uniqueness

3-Ethyloxane-3-carbonitrile is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-ethyloxane-3-carbonitrile

InChI

InChI=1S/C8H13NO/c1-2-8(6-9)4-3-5-10-7-8/h2-5,7H2,1H3

InChI Key

DRXDRQFVFURJOI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCOC1)C#N

Origin of Product

United States

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